[(3-Bromo-4-methoxyphenyl)methyl](tert-butyl)amine
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Overview
Description
(3-Bromo-4-methoxyphenyl)methylamine is an organic compound characterized by a bromine atom and a methoxy group attached to a benzene ring, which is further connected to a methyl group and a tert-butylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-bromo-4-methoxybenzaldehyde and tert-butylamine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the bromine atom can yield the corresponding phenylmethylamine derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenylmethylamine derivatives.
Substitution: Various substituted phenylmethylamines depending on the nucleophile used.
Scientific Research Applications
Chemistry
(3-Bromo-4-methoxyphenyl)methylamine is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used to study the effects of bromine and methoxy substitutions on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a lead compound for designing drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, (3-Bromo-4-methoxyphenyl)methylamine can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for various chemical processes.
Mechanism of Action
The mechanism by which (3-Bromo-4-methoxyphenyl)methylamine exerts its effects depends on its interaction with molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for certain receptors or enzymes. The tert-butylamine group may enhance the compound’s stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-methylphenyl)methylamine
- (3-Bromo-4-hydroxyphenyl)methylamine
- (3-Bromo-4-ethoxyphenyl)methylamine
Uniqueness
(3-Bromo-4-methoxyphenyl)methylamine is unique due to the presence of both bromine and methoxy groups, which can significantly alter its chemical and biological properties compared to similar compounds. The methoxy group can enhance the compound’s electron-donating ability, while the bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H18BrNO |
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Molecular Weight |
272.18 g/mol |
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H18BrNO/c1-12(2,3)14-8-9-5-6-11(15-4)10(13)7-9/h5-7,14H,8H2,1-4H3 |
InChI Key |
HTGQHVQVRQVYPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
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